Ethyl 4-[3-[(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)carbamoylamino]phenyl]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID25666693-Compound-146 involves multiple steps, including the formation of key intermediates through specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and patented, thus not publicly disclosed in full .
Industrial Production Methods
Industrial production of PMID25666693-Compound-146 typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
PMID25666693-Compound-146 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
PMID25666693-Compound-146 has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in pain management and inflammation.
Industry: Utilized in the development of new pain relief medications and formulations
Mechanism of Action
PMID25666693-Compound-146 exerts its effects by antagonizing the transient receptor potential cation channel V1 (TRPV1). This channel is involved in the detection of noxious chemical and thermal stimuli. By blocking TRPV1, the compound reduces the sensation of pain and inflammation . The molecular targets and pathways involved include the inhibition of calcium influx and modulation of downstream signaling proteins .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: Another TRPV1 antagonist used for pain relief.
CNTX-4975: A clinical trial drug for pain management.
DWP-05195: Investigated for neuropathic pain.
Uniqueness
PMID25666693-Compound-146 is unique due to its specific antagonistic action on TRPV1, making it highly effective in managing various types of pain. Its molecular structure and pharmacokinetic properties also contribute to its distinct therapeutic profile .
Properties
Molecular Formula |
C26H26N2O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 4-[3-[(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)carbamoylamino]phenyl]benzoate |
InChI |
InChI=1S/C26H26N2O4/c1-2-32-25(30)19-11-9-17(10-12-19)20-6-3-7-21(15-20)27-26(31)28-24-8-4-5-18-13-14-22(29)16-23(18)24/h3-12,15,22,29H,2,13-14,16H2,1H3,(H2,27,28,31) |
InChI Key |
IWMJRJDFRWWJBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC4=C3CC(CC4)O |
Origin of Product |
United States |
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